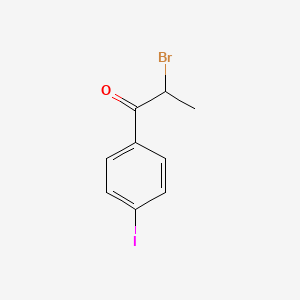

2-Bromo-1-(4-iodophenyl)propan-1-one

Overview

Description

Synthesis Analysis

Bromo-iodo-propanone can be synthesized by the reaction of 4-iodoacetophenone with bromine in the presence of an acid catalyst. The resulting product can be purified by recrystallization or column chromatography.Molecular Structure Analysis

The structure of the compound can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The molecular weight of the compound is 338.97 g/mol.Chemical Reactions Analysis

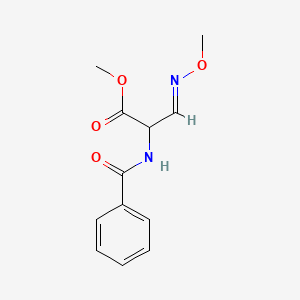

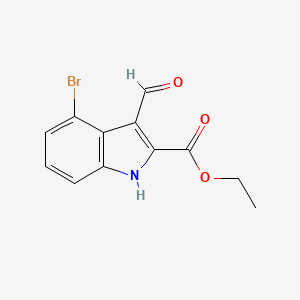

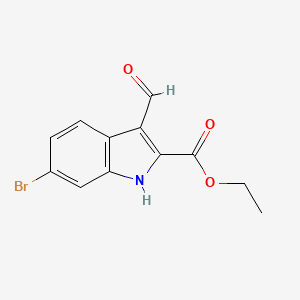

Bromo-iodo-propanone is a highly reactive compound due to the presence of both bromine and iodine atoms in its structure. A simple and efficient one-pot three-component cascade reaction of α- amino aryl ketones, indoles, and CBr4 in moderate to good yields has been developed . This new strategy exhibits excellent mild reaction conditions and step-economy, easily accessible reactants, and simultaneous construction of three different new bonds (C=N, C–C, and N-Br) in a single step .Scientific Research Applications

Synthesis Applications

Radioactive Tracers : 2-Bromo-1-(4-iodophenyl)propan-1-one is utilized in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in medical imaging, particularly in positron emission tomography (PET) scans (Klok, Klein, Herscheid, & Windhorst, 2006).

Anesthetic Research : It has been involved in the synthesis and biological examination of potential intravenous anesthetics, contributing to the development of new anesthetic compounds (Stenlake, Patrick, & Sneader, 1989).

Chemical Bonding Studies : The compound plays a role in the formation of bromo or iodo complexes of ruthenium(II), facilitating research in the area of chemical bonding and complex formation (Barthazy, Broggini, & Mezzetti, 2001).

Antimicrobial Agent Synthesis : This chemical is used in the synthesis of substituted phenyl azetidines, which are investigated for their potential as antimicrobial agents (Doraswamy & Ramana, 2013).

Organic Synthesis : It is integral in the highly regio- and stereoselective synthesis of (Z)-trisubstituted alkenes, a process crucial for creating specific organic compounds (Wang, Tobrman, Xu, & Negishi, 2009).

Nuclear Hormone Modulator Synthesis : The compound is a key intermediate in the synthesis of selective nuclear hormone receptor modulators, used in hormone therapy (Richey & Yu, 2009).

Levofloxacin Precursor Synthesis : It's used in the creation of precursors for Levofloxacin, an antimicrobial agent, showing its importance in pharmaceutical synthesis (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

Miscellaneous Applications

Structural Studies : It has been involved in the study of the structural determination of compounds, contributing to understanding molecular structures and properties (Fun, Suwunwong, Chantrapromma, Karalai, Pakdeevanich, & Hemamalini, 2009).

Chemical Reactivity Research : Its reactivity towards various electrophiles has been studied, shedding light on its chemical properties and potential applications in organic synthesis (Knockel & Normant, 1984).

Dopamine Beta-Hydroxylase Inhibition : It acts as a mechanism-based inhibitor of dopamine beta-hydroxylase, providing insights into enzyme inhibition and potential therapeutic applications (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).

Mechanism of Action

Target of Action

Mode of Action

It is known that halogenated compounds like this one are highly reactive due to the presence of both bromine and iodine atoms in their structure. This reactivity may influence its interaction with its targets.

Biochemical Pathways

Pharmacokinetics

It is known that the compound is sparingly soluble in water but soluble in organic solvents such as chloroform, ethanol, and acetone. This solubility profile may influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Bromo-1-(4-iodophenyl)propan-1-one, factors such as temperature, pH, and the presence of other chemicals could potentially affect its reactivity and stability. .

properties

IUPAC Name |

2-bromo-1-(4-iodophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIUWJYHZBDPQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl {1-[(4-methylphenyl)sulfonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B3124454.png)

![Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124460.png)

![Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124463.png)

![5-[(4-methoxybenzyl)oxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124472.png)

![Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B3124477.png)

![Ethyl 2-(3-oxo-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-piperazinyl)acetate](/img/structure/B3124479.png)

![Ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3124481.png)

![3-[1-(3-nitrophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3124487.png)

![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B3124488.png)

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3124516.png)